{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea
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Overview
Description
{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea is a heterocyclic compound with a unique structure that combines a tetrazole ring with an azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable azepine derivative with a tetrazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising compound for the development of new medications .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the creation of advanced materials for various applications .
Mechanism of Action
The mechanism of action of {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its bioactive properties .
Comparison with Similar Compounds
Similar Compounds
{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol: This compound shares a similar core structure but has a methanol group instead of a urea group.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar heterocyclic structure and is known for its diverse pharmacological activities.
Uniqueness
The uniqueness of {5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}urea lies in its specific combination of a tetrazole ring with an azepine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N6O/c8-7(14)9-5-1-2-6-10-11-12-13(6)4-3-5/h5H,1-4H2,(H3,8,9,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAGZPGYEJHIMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=NN2CCC1NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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